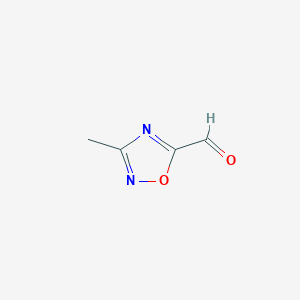
4-(Chloromethyl)-2-(methylthio)pyrimidine
Übersicht
Beschreibung
4-(Chloromethyl)-2-(methylthio)pyrimidine, also known as CMMP, is a heterocyclic organic compound that belongs to the pyrimidine family. This compound has gained significant attention in the scientific community due to its potential applications in various research fields. CMMP is widely used as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-2-(methylthio)pyrimidine is not fully understood. However, it is believed that 4-(Chloromethyl)-2-(methylthio)pyrimidine acts as an alkylating agent, which can modify DNA and RNA molecules. This modification can lead to the inhibition of DNA replication and transcription, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Chloromethyl)-2-(methylthio)pyrimidine are not well studied. However, some studies have suggested that 4-(Chloromethyl)-2-(methylthio)pyrimidine can cause DNA damage and induce apoptosis in cancer cells. 4-(Chloromethyl)-2-(methylthio)pyrimidine has also been shown to have antiviral activity against certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(Chloromethyl)-2-(methylthio)pyrimidine in lab experiments include its easy synthesis, high purity, and potential applications in various research fields. However, the limitations of using 4-(Chloromethyl)-2-(methylthio)pyrimidine include its toxicity, which can pose a risk to researchers, and its potential to cause DNA damage, which can lead to false results in experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-(Chloromethyl)-2-(methylthio)pyrimidine. One direction is to study the mechanism of action of 4-(Chloromethyl)-2-(methylthio)pyrimidine in more detail. Another direction is to explore the potential applications of 4-(Chloromethyl)-2-(methylthio)pyrimidine in the treatment of viral infections and cancer. Additionally, the development of safer and more efficient synthesis methods for 4-(Chloromethyl)-2-(methylthio)pyrimidine can also be a future direction.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-2-(methylthio)pyrimidine has shown promising results in various scientific research applications. It is widely used in the synthesis of pharmaceuticals and agrochemicals. 4-(Chloromethyl)-2-(methylthio)pyrimidine is also used as a precursor in the synthesis of nucleoside analogs, which have potential applications in the treatment of viral infections and cancer.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2S/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQWXVFWJYLQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271017 | |
| Record name | 4-(Chloromethyl)-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(methylthio)pyrimidine | |
CAS RN |
944902-34-5 | |
| Record name | 4-(Chloromethyl)-2-(methylthio)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944902-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-2-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501271017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)-6-methylbenzo[d]oxazole](/img/structure/B3310026.png)

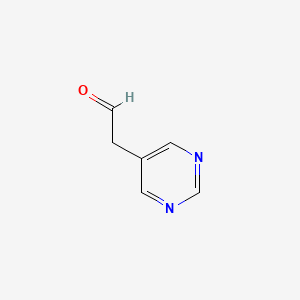
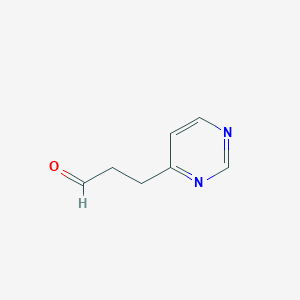
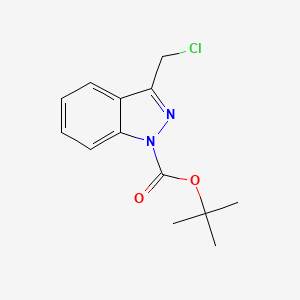

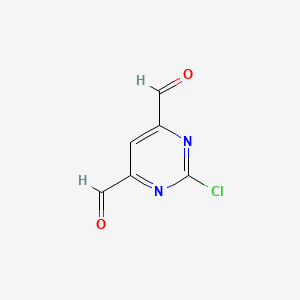

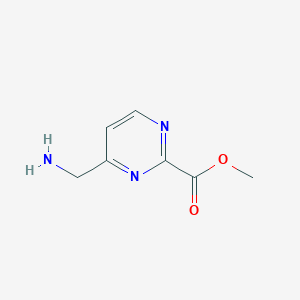

![3-Iodo-1H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B3310096.png)

